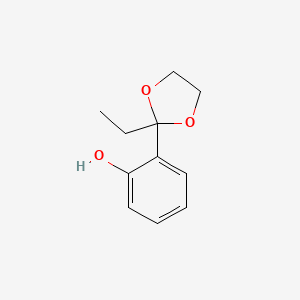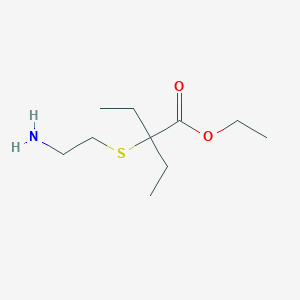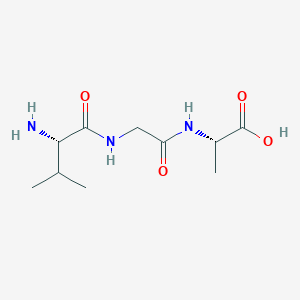
L-Valylglycyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valylglycyl-L-alanine is a tripeptide composed of the amino acids valine, glycine, and alanine. It is a small peptide with potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. The compound’s structure allows it to participate in a variety of biochemical processes and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Valylglycyl-L-alanine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of valine, followed by coupling with glycine and then alanine. The protecting groups are removed at the end of the synthesis to yield the final tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to automate the process. The synthesis involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. The peptide is then cleaved from the resin and purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the side chains of the amino acids.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Substitution: Replacement of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like peptidases or acidic/basic conditions.
Oxidation: Agents like hydrogen peroxide or potassium permanganate.
Reduction: Agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Hydrolysis: Individual amino acids (valine, glycine, alanine).
Oxidation/Reduction: Modified amino acids with altered side chains.
Substitution: Peptides with new functional groups on the side chains.
Wissenschaftliche Forschungsanwendungen
L-Valylglycyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmaceuticals: Potential use in drug delivery systems and as a therapeutic agent.
Materials Science: Utilized in the development of biomaterials and nanomaterials.
Biotechnology: Employed in the design of peptide-based sensors and catalysts.
Wirkmechanismus
The mechanism of action of L-Valylglycyl-L-alanine depends on its specific application. In biochemistry, it may interact with enzymes and receptors, influencing biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and function. In drug delivery, it may enhance the stability and bioavailability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, lacking the glycine residue.
L-Alanyl-L-glycine: A dipeptide with alanine and glycine, lacking the valine residue.
Uniqueness
L-Valylglycyl-L-alanine’s unique combination of valine, glycine, and alanine allows it to participate in specific biochemical interactions that other similar peptides may not. Its structure provides distinct properties, making it suitable for various specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91351-66-5 |
|---|---|
Molekularformel |
C10H19N3O4 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)9(15)12-4-7(14)13-6(3)10(16)17/h5-6,8H,4,11H2,1-3H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 |
InChI-Schlüssel |
CELJCNRXKZPTCX-XPUUQOCRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
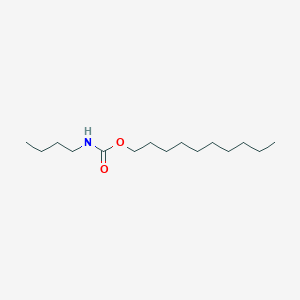


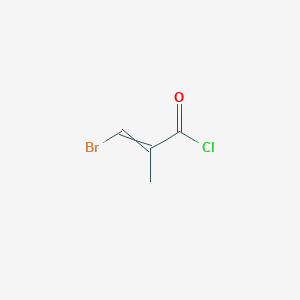
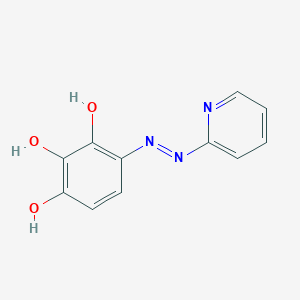

![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
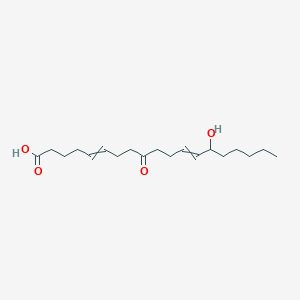
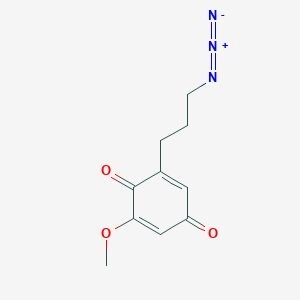
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
